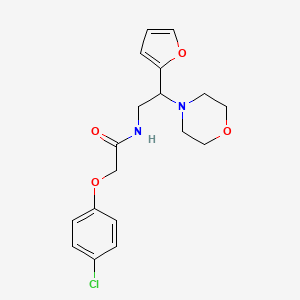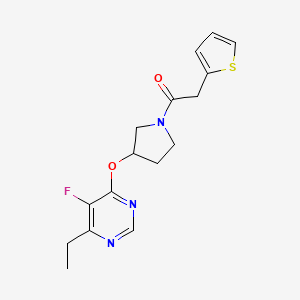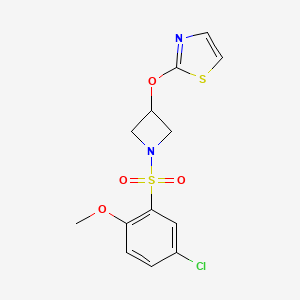![molecular formula C13H12N4O2S B2487190 [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid CAS No. 337489-46-0](/img/structure/B2487190.png)
[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is a unique feature of this compound, distinguishing it from other iron chelators .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity. It has been observed that the addition of Fe2+ abolished the cytotoxicity of the compound .
Biochemical Analysis
Biochemical Properties
It has been found to have antiproliferative activity against cancer cells . This compound selectively binds to ferrous ions, but not to ferric ions . The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Cellular Effects
In cellular processes, [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This compound also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression . It selectively binds to ferrous ions, which can lead to the inhibition of certain enzymes and activation of others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid typically involves the condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole . This reaction yields the corresponding aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones, which are then acetylated to their poly-O-acetyl derivatives . The reaction conditions often include the use of organic solvents and catalysts to facilitate the condensation and acetylation processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine: A related compound with similar biological activities.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: Another derivative with potential biological activity.
Uniqueness
[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is unique due to its specific structure, which allows it to selectively bind to ferrous ions and exhibit significant antiproliferative activity against cancer cells . This selectivity and activity make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-2-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19/h3-6H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEKWNQGZBHWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2487107.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2487121.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
